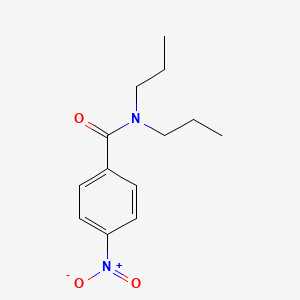
2-(Methacryloyloxy)ethyl 3,5-dinitrobenzoate
説明
2-(Methacryloyloxy)ethyl 3,5-dinitrobenzoate is a chemical compound with the molecular formula C13H12N2O8 . It has an average mass of 324.243 Da and a monoisotopic mass of 324.059357 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a methacryloyloxyethyl group attached to a 3,5-dinitrobenzoate group . The exact 3D structure can be found in databases like ChemSpider .科学的研究の応用
Intramolecular Charge Transfer Complexes
2-(Methacryloyloxy)ethyl 3,5-dinitrobenzoate has been utilized in synthesizing copolymers that exhibit intramolecular charge transfer interactions. These copolymers, characterized by their dependence on electronic absorption, solubility, and density, demonstrate how the intramolecular degree of complexation is influenced by spacer length, showing a maximum for the spacer with three methylene groups (Simionescu, David, & Grigoraş, 1990).
Homopolymers as Electron Acceptors
Research has also focused on the synthesis of homopolymers using 2-(trimethylsiloxy)ethyl methacrylate, which are later converted into poly{2-[(3,5-dinitrobenzoyl)oxy]ethyl methacrylate}s. These homopolymers, characterized by their molecular weight and composition, exhibit significant thermal stability with glass transition temperatures around 80°C and decomposition temperatures near 320°C. These properties make them potential candidates for applications requiring thermal resistance (Orphanou, Simmons, & Patrickios, 2000).
Copolymerization Studies
Further studies on copolymerization involving this compound with N-(2-hydroxyethyl)carbazolyl methacrylate and acrylate have been conducted. The resultant copolymers are strong intramolecular charge transfer complexes, even at high temperatures, which may have implications in fields requiring materials that maintain their properties under thermal stress (Simionescu, Percec, & Natansohn, 1980).
Photovoltaic Applications
There's also research integrating 3,5-dinitrobenzoyl with graphene oxide to create a material (GO-EDNB) used as an electron acceptor in bulk heterojunction photovoltaic devices. This application significantly improves the performance of these devices, demonstrating the potential of this compound derivatives in renewable energy technologies (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).
Solvent-Dependent Coordination Polymers
Research has also been conducted on the synthesis and structure elucidation of Co(II) complexes of 3,5-dinitrobenzoic acid with various solvents. The findings suggest that the formation of these complexes and their self-assembly into three-dimensional structures are significantly influenced by the solvents used, such as acetone and dimethyl sulfoxide. This research highlights the solvent-dependent nature of coordination polymers involving 3,5-dinitrobenzoic acid derivatives (Pedireddi & Varughese, 2004).
Non-Linear Optical Properties
A study on an organic proton transfer compound, 2-hydroxy pyridinium 3,5-dinitrobenzoate (HPDA), synthesized from 3,5-dinitro benzoic acid, revealed its potential for opto-electronic applications. The compound exhibited significant non-linear optical properties, suggesting its use in future opto-electronic devices (Sathya, Dhamodharan, & Dhandapani, 2017).
特性
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 3,5-dinitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O8/c1-8(2)12(16)22-3-4-23-13(17)9-5-10(14(18)19)7-11(6-9)15(20)21/h5-7H,1,3-4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOIRWDPECROBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82008-07-9 | |
| Details | Compound: 2-Propenoic acid, 2-methyl-, 2-[(3,5-dinitrobenzoyl)oxy]ethyl ester, homopolymer | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[(3,5-dinitrobenzoyl)oxy]ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82008-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20623755 | |
| Record name | 2-[(2-Methylacryloyl)oxy]ethyl 3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78198-10-4 | |
| Record name | 2-[(2-Methylacryloyl)oxy]ethyl 3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-methylbutan-2-yl)phenyl]acetamide](/img/structure/B3344496.png)







![tert-Butyl [(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B3344554.png)

![2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene](/img/structure/B3344569.png)
![2-{8-[2-Amino-6-(4-bromo-thiophen-2-ylmethoxy)-purin-9-yl]-octyloxy}-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol](/img/structure/B3344575.png)

![4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]](/img/structure/B3344589.png)